molecular formula C11H16N2 B14262094 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 188956-69-6

4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B14262094
CAS No.: 188956-69-6
M. Wt: 176.26 g/mol
InChI Key: LBOLNWRLFPPQEC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1,2,3,4-tetrahydronaphthalene with formaldehyde and ammonia under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Imines and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in neurotransmitter pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)phenylamine
  • 1,2,3,4-Tetrahydronaphthalen-2-amine

Uniqueness

4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

188956-69-6

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C11H16N2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-4,9-10H,5-7,12-13H2

InChI Key

LBOLNWRLFPPQEC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C2C1CN)N

Origin of Product

United States

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